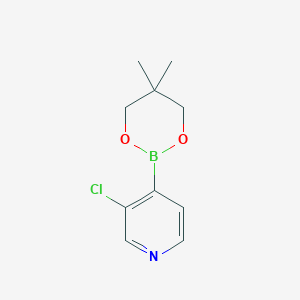

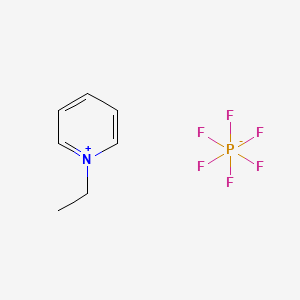

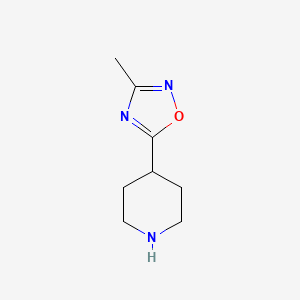

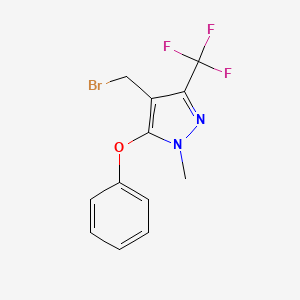

4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine

Descripción general

Descripción

The compound “4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” is a heterocyclic compound. The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Aplicaciones Científicas De Investigación

Anticancer Agent

Compounds containing the 1,2,4-oxadiazole ring, such as “4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine”, have been synthesized and evaluated for their anticancer activity . These compounds have shown promising results against various cancer cell lines, including breast (T47D) and prostate (PC-3) cancer cell lines . The IC50 values observed for in-vitro anti-cancer activities were 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

Antibacterial Agent

1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause rice bacterial leaf blight and rice bacterial leaf streaks respectively . These compounds have shown excellent antibacterial activity with EC50 values ranging from 19.04 to 36.25 μg/mL .

Antifungal Agent

These compounds have also shown anti-fungal activity against Rhizoctonia solani, a fungus that poses a huge threat to global agriculture .

Nematocidal Agent

1,2,4-oxadiazole derivatives have shown remarkable nematocidal activities against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci . These nematodes infect over 3000 plant species worldwide, causing significant economic losses .

Treatment of Duchenne Muscular Dystrophy

Ataluren, a compound containing the 1,2,4-oxadiazole ring, is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .

Drug Designing

The recognition of prime molecular targets for cancer therapy has paved the way to a paradigm shift in drug discovery. More emphasis is now placed on molecules for drug designing . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anticancer activity and potential agonist activity on type δ/β peroxisome proliferator-activated receptors (PPARδ/β) .

Mode of Action

1,2,4-oxadiazole derivatives have been suggested to induce apoptosis in cancer cells . This process involves the activation of caspase 3, a key enzyme in the execution of cell death .

Result of Action

Based on the reported activities of similar compounds, it may induce apoptosis in cancer cells and potentially act as an agonist of PPARδ/β .

Propiedades

IUPAC Name |

3-methyl-5-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYQWRSPRSMVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639917 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | |

CAS RN |

795310-41-7 | |

| Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1604009.png)

![1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine](/img/structure/B1604012.png)